2-(Fluoromethyl)piperidine hydrochloride
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Overview
Description
2-(Fluoromethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in numerous pharmaceuticals and natural products. The addition of a fluoromethyl group to the piperidine ring enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)piperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluoromethyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Fluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to other piperidine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives.
Scientific Research Applications
2-(Fluoromethyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine: The parent compound without the fluoromethyl group.
N-Methylpiperidine: A derivative with a methyl group instead of a fluoromethyl group.
2-(Chloromethyl)piperidine: A similar compound with a chloromethyl group.
Uniqueness: 2-(Fluoromethyl)piperidine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in medicinal chemistry and other fields.
Properties
CAS No. |
886216-73-5 |
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Molecular Formula |
C6H12FN |
Molecular Weight |
117.16 g/mol |
IUPAC Name |
2-(fluoromethyl)piperidine |
InChI |
InChI=1S/C6H12FN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2 |
InChI Key |
VMMNQROZBNSKSB-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)CF.Cl |
Canonical SMILES |
C1CCNC(C1)CF |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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